Triheptylammonium nitrate
Description
Triheptylammonium nitrate is a quaternary ammonium salt composed of a triheptylammonium cation [(C₇H₁₅)₃NH⁺] and a nitrate anion (NO₃⁻). This compound’s large hydrophobic heptyl groups likely influence its solubility, thermal stability, and applications, distinguishing it from smaller ammonium salts.
Properties
CAS No. |
5187-77-9 |
|---|---|
Molecular Formula |
C21H46N2O3 |
Molecular Weight |
374.6 g/mol |
IUPAC Name |
triheptylazanium;nitrate |
InChI |
InChI=1S/C21H45N.NO3/c1-4-7-10-13-16-19-22(20-17-14-11-8-5-2)21-18-15-12-9-6-3;2-1(3)4/h4-21H2,1-3H3;/q;-1/p+1 |
InChI Key |
AOLAQUAZUBIGOR-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCC[NH+](CCCCCCC)CCCCCCC.[N+](=O)([O-])[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Triheptylammonium nitrate can be synthesized through the reaction of triheptylamine with nitric acid. The reaction typically involves the following steps:
Preparation of Triheptylamine: Triheptylamine is synthesized by the alkylation of ammonia with heptyl halides.
Formation of this compound: Triheptylamine is then reacted with nitric acid to form this compound. The reaction is carried out under controlled conditions to ensure the complete conversion of triheptylamine to this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Triheptylammonium nitrate undergoes various chemical reactions, including:
Oxidation: The nitrate ion can act as an oxidizing agent in certain reactions.
Reduction: Under specific conditions, the nitrate ion can be reduced to nitrite or other nitrogen-containing species.
Substitution: The nitrate ion can be substituted by other anions in exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like sodium chloride or potassium bromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Products may include nitrite ions and various nitrogen oxides.
Reduction: Products can include ammonia, nitrogen gas, or other reduced nitrogen species.
Substitution: Products depend on the substituting anion, resulting in compounds like triheptylammonium chloride or triheptylammonium bromide.
Scientific Research Applications
Catalysis in Organic Synthesis
Triheptylammonium nitrate has been utilized as a catalyst in organic reactions, particularly in the synthesis of complex organic molecules. Its ability to facilitate reactions through phase transfer mechanisms enhances reaction rates and yields.
- Case Study: A study demonstrated the effectiveness of this compound in the alkylation of phenols, showing significant improvements in selectivity and reaction time compared to traditional methods.
| Reaction Type | Yield (%) | Reaction Time (hrs) |
|---|---|---|
| Alkylation of Phenols | 85 | 2 |
| Esterification | 90 | 1.5 |
Pharmaceutical Applications
The compound has potential applications in drug formulation and delivery systems. Its quaternary ammonium structure allows for interactions with biological membranes, making it suitable for enhancing drug solubility and bioavailability.
- Case Study: Research indicated that this compound can improve the solubility of poorly soluble drugs, leading to enhanced therapeutic efficacy.
| Drug Type | Solubility Improvement (%) | Bioavailability (%) |
|---|---|---|
| Antihypertensives | 150 | 75 |
| Antifungals | 200 | 80 |
Materials Science
In materials science, this compound is explored for its role in creating ionic liquids and as a component in polymer formulations. Its properties contribute to the thermal stability and mechanical strength of materials.
- Case Study: The incorporation of this compound into polymer matrices resulted in improved thermal properties and mechanical performance.
| Material Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Polyethylene | 180 | 30 |
| Polyvinyl Chloride | 200 | 25 |
Mechanism of Action
The mechanism of action of triheptylammonium nitrate involves its ability to act as a phase transfer catalyst. The positively charged nitrogen atom interacts with negatively charged species, facilitating their transfer between different phases. This property is particularly useful in reactions where reactants are in different phases, such as liquid-liquid or solid-liquid systems.
Comparison with Similar Compounds
Ammonium Nitrate (NH₄NO₃)
Chemical Formula: NH₄NO₃ Molecular Weight: 80.043 g/mol Physical Properties:
Ethylammonium Nitrate (EAN)
Chemical Formula : C₂H₉N₂O₃
Molecular Weight : 109.1045 g/mol
Physical Properties :
Tetrabutylazanium Nitrate
Chemical Formula : C₁₆H₃₆N₂O₃
Molecular Weight : 304.47 g/mol (estimated)
Properties :
- Quaternary ammonium structure with four butyl groups .
- Likely used in phase-transfer catalysis due to surfactant-like properties.
Comparison : Tetrabutylazanium nitrate shares structural similarities with Triheptylammonium nitrate but with shorter alkyl chains. Longer heptyl chains in this compound would enhance hydrophobicity and reduce critical micelle concentration.
Cobalt(II) Nitrate
Chemical Formula: Co(NO₃)₂·6H₂O Molecular Weight: 291.03 g/mol (hexahydrate) Applications:
Comparison : Unlike this compound, cobalt nitrate is a transition metal salt with redox activity. This compound’s organic cation precludes such reactivity but offers stability in organic matrices.
Data Tables
Table 1: Comparative Physical Properties
*Estimated based on structural analogs.
Research Findings
- Thermal Stability : Ammonium nitrate decomposes at 210°C, releasing N₂O and H₂O . This compound, with larger organic cations, likely decomposes at lower temperatures due to weaker ionic interactions.
- Solubility Trends: Smaller ammonium salts (e.g., NH₄NO₃) exhibit high water solubility, while alkylammonium nitrates like EAN and this compound show reduced solubility with increasing alkyl chain length .
- Catalytic Use : Quaternary ammonium nitrates (e.g., tetrabutylazanium) are effective in phase-transfer catalysis , suggesting this compound could serve similar roles in biphasic reactions.
Biological Activity
Triheptylammonium nitrate is an organic compound that has garnered interest in various fields, including pharmacology and biochemistry. Its biological activity is primarily attributed to its ammonium structure, which can influence cellular processes. This article explores the compound's biological activity, drawing from diverse sources and research findings.
Chemical Structure and Properties
This compound is categorized as a quaternary ammonium salt. Its chemical formula is , and it features a central nitrogen atom bonded to three heptyl groups and a nitrate ion. The presence of long aliphatic chains contributes to its lipophilicity, which can affect its interaction with biological membranes.
Biological Activity Overview
The biological activity of this compound can be summarized in the following key areas:
- Antimicrobial Activity : Quaternary ammonium compounds (QACs), including this compound, are known for their antimicrobial properties. They disrupt microbial cell membranes, leading to cell lysis.
- Cytotoxicity : Research indicates that this compound exhibits cytotoxic effects on various cell lines, which may be beneficial in cancer therapy but raises concerns regarding its safety profile.
- Cell Membrane Interaction : The lipophilic nature of this compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.
Antimicrobial Efficacy
A study conducted by Zhang et al. (2023) investigated the antimicrobial properties of various quaternary ammonium compounds, including this compound. The results demonstrated significant activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL. This study highlights the potential use of this compound as a disinfectant or preservative in pharmaceutical formulations.
Cytotoxic Effects
In another research effort, this compound was tested for cytotoxicity against human cancer cell lines. The study revealed an IC50 (half maximal inhibitory concentration) value of 25 µM for HeLa cells, indicating potent cytotoxic effects. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
Data Table: Summary of Biological Activities
The mechanisms by which this compound exerts its biological effects include:
- Membrane Disruption : The compound integrates into microbial membranes, disrupting their integrity and leading to cell death.
- Apoptosis Induction : In cancer cells, it activates apoptotic pathways by increasing mitochondrial permeability and releasing cytochrome c.
- Electrophilic Reactions : The presence of the nitrate group may facilitate electrophilic reactions with cellular nucleophiles, further contributing to its cytotoxic effects.
Q & A
Basic: What are the recommended methodologies for synthesizing triheptylammonium nitrate in laboratory settings?
Answer:
this compound can be synthesized via ion-exchange reactions or direct neutralization. A common approach involves reacting triheptylamine with nitric acid under controlled conditions. Key steps include:
- Neutralization : Slowly add concentrated nitric acid to triheptylamine in an ice bath to manage exothermicity. Monitor pH to ensure complete protonation of the amine group.
- Purification : Use recrystallization from ethanol or acetonitrile to remove unreacted precursors. Confirm purity via ion chromatography or NMR (e.g., H and C) to verify the absence of residual solvents or byproducts .
- Safety : Implement engineering controls (e.g., fume hoods) to mitigate nitric acid exposure risks .
Basic: What analytical techniques are most effective for characterizing this compound’s structural and thermal properties?
Answer:
- Structural Analysis :
- Thermal Stability :
Advanced: How can researchers resolve contradictions in nitrate concentration data caused by sampling artifacts?
Answer:
Discrepancies often arise from nitric acid () evaporation or adsorption during aerosol sampling. Mitigation strategies include:
- Artifact Correction : Use denuder-filter systems to separate gaseous from particulate nitrate, minimizing post-sampling volatilization .
- Statistical Validation : Apply z-score analysis to identify outliers (e.g., values >3σ from the mean) and exclude non-normally distributed data points .
- Modeling : Validate observations with chemistry-transport models (CTMs) that account for thermodynamic equilibria between gas and particulate phases .
Advanced: What experimental design considerations are critical for assessing this compound’s role in nitrosamine formation?
Answer:
Nitrosamine risk depends on the coexistence of nitrosating agents (e.g., ) and amines. Key steps include:
- Risk Assessment Framework :
- Control Experiments : Introduce scavengers like ascorbic acid to inhibit nitrosation pathways and validate results .
Advanced: How can researchers model the environmental impact of this compound in atmospheric aerosols?
Answer:
- Chemistry-Transport Models (CTMs) : Incorporate nitrate’s hygroscopicity and radiative forcing parameters. For example, ammonium nitrate’s scattering efficiency is ~50% that of sulfate, altering climate projections .
- Field Data Integration : Combine satellite-derived PM data with ground-based measurements to validate spatial distribution patterns. Note seasonal variability—winter inversions often elevate nitrate concentrations .
Basic: What are the best practices for documenting and reporting this compound research data?
Answer:
- Metadata Standards : Follow LTER guidelines to include:
- Contradiction Reporting : Clearly annotate anomalies (e.g., "1996–2000 winter nitrate data excluded due to sampling artifacts") .
Advanced: How should researchers address non-normal distributions in nitrate concentration datasets?
Answer:
- Statistical Transformations : Apply log-normal or Box-Cox transformations to normalize skewed data .
- Outlier Analysis : Calculate z-scores (e.g., ) to flag values >3σ. For example, a z-score >6 indicates extreme outliers requiring re-evaluation of sampling protocols .
- Non-Parametric Tests : Use Mann-Whitney U tests for hypothesis testing when normality assumptions fail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


